N-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-amine dihydrochloride
Description
Properties
IUPAC Name |
N-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4.2ClH/c1-12-11-7-10(14-8-15-11)6-9-2-4-13-5-3-9;;/h7-9,13H,2-6H2,1H3,(H,12,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGBTPKSMPOZNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NC(=C1)CC2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Pyrimidine Core and Piperidine Substitution
- The pyrimidine ring is often functionalized at the 2- and 4-positions using halogenated pyrimidines such as 2,4-dichloropyrimidine, which undergoes nucleophilic aromatic substitution with piperidin-4-ylmethyl amines or related intermediates.
- Suzuki coupling reactions are employed to introduce pyridinyl substituents at the 4-position of the pyrimidine ring, using boronic acids and palladium catalysts under controlled conditions (e.g., dichloromethane or toluene solvents, temperatures around 100 °C).
- The piperidine moiety is introduced or modified through reductive amination or transfer hydrogenation methods, converting piperidine-4-carboxylic acid derivatives to 1-methylpiperidine-4-carboxylic acid intermediates, often catalyzed by palladium on charcoal or platinum catalysts in the presence of formaldehyde and acidic aqueous media at 60-95 °C.
Guanidine Formation and Amination
- Guanylation techniques are applied to introduce the amino groups on the pyrimidine ring, using reagents such as cyanamide in acidic protic solvents (e.g., methanol with hydrochloric acid), or bis-Boc-guanylpyrazole followed by Boc deprotection under acidic conditions.
- The guanidine intermediate is crucial for the formation of the target amine functionality on the pyrimidine ring.
Formation of the Dihydrochloride Salt
- The final compound is converted into its dihydrochloride salt by treatment with hydrochloric acid, typically using 1.5 equivalents of HCl in an appropriate solvent to improve the compound's stability and solubility.
- Salt formation is confirmed by crystallization and purity analysis.
Purification and Yield Optimization
- Purification steps include recrystallization from polar aprotic solvents such as acetonitrile, dichloromethane, or DMF.
- Reaction yields vary depending on the step, with Suzuki coupling yielding up to 80% isolated product and guanylation steps yielding moderate to good purity products after deprotection.
- The use of protecting groups like tert-butyloxycarbonyl (Boc) on amines improves solubility and prevents side reactions during synthesis.
| Step | Reagents/Conditions | Solvents | Temperature | Notes |
|---|---|---|---|---|
| Pyrimidine halogenation | 2,4-dichloropyrimidine, piperidin-4-ylmethyl amine | Dichloromethane, Toluene | 100 °C, 12-20 h | Nucleophilic aromatic substitution; monitored by HPLC |
| Suzuki coupling | 3-pyridyl boronic acid, Pd catalyst | Dichloromethane, Toluene | 90-100 °C | High regioselectivity, 80% isolated yield |
| Transfer hydrogenation | Formaldehyde, Pd/C or Pt catalyst, formic acid, water | Aqueous acidic media | 60-95 °C | Converts piperidine-4-carboxylic acid to 1-methyl derivative |
| Guanylation | Cyanamide + HCl or bis-Boc-guanylpyrazole + acid deprotection | Methanol or C1-C4 alcohols | Ambient to reflux | Introduces guanidine functionality; Boc groups improve solubility and stability |
| Salt formation | Hydrochloric acid (1.5 eq) | Suitable solvent (e.g., MeOH) | Ambient | Produces dihydrochloride salt, enhancing solubility and stability |
| Purification | Recrystallization, chromatography | Acetonitrile, DMF, DCM | Ambient | Removes impurities including phosphorous salts from DPPA use |
- The use of peptide coupling reagents such as propanephosphonic acid anhydride (T3P), EDC, or HBTU with organic bases like triethylamine or DIPEA facilitates efficient azide formation and subsequent transformations in pyrimidine synthesis.
- Curtius rearrangement conditions using diphenylphosphoryl azide (DPPA) and triethylamine in toluene/t-butanol mixtures allow for the formation of isocyanate intermediates, which can be hydrolyzed to amines. However, phosphorous salt impurities may contaminate the product, affecting yield and purity.
- Transfer hydrogenation under mild conditions (60-70 °C) with catalyst loadings above 0.02 wt % prevents discoloration of intermediates and final products, which is critical for pharmaceutical-grade compounds.
- Protecting group strategies such as Boc and Fmoc are essential to improve solubility and prevent premature reactions of amine groups during multi-step synthesis.
- Acid addition salts formed with hydrochloric acid or other acids like mandelic acid or camphor sulfonic acid can be used to isolate and stabilize the final compound.
The preparation of N-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-amine dihydrochloride is a multi-step synthetic process involving:
- Functionalization of the pyrimidine ring via nucleophilic substitution and Suzuki coupling.
- Introduction and modification of the piperidine moiety through transfer hydrogenation and reductive amination.
- Guanidine group installation using guanylation reagents.
- Salt formation with hydrochloric acid to yield the dihydrochloride salt.
Optimization of reaction conditions, choice of solvents, protecting groups, and purification methods are critical for achieving high purity and yield suitable for pharmaceutical applications. The described methods are supported by diverse patent literature and exemplify current best practices in the synthesis of complex pyrimidine derivatives.
Chemical Reactions Analysis
Types of Reactions
N-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N,N-diisopropylethylamine (DIPEA) in isopropanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Anticancer Research
N-Methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-amine dihydrochloride has been investigated for its anticancer properties. Studies indicate that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis.
Case Study : A recent study demonstrated that derivatives of pyrimidine compounds effectively inhibited the growth of various cancer cell lines, suggesting that N-methyl derivatives may exhibit similar efficacy due to their structural similarities .
Neurological Disorders
This compound has potential applications in treating neurological disorders. The piperidine moiety is known for its ability to cross the blood-brain barrier, making it a candidate for developing treatments for conditions such as Alzheimer’s disease and schizophrenia.
Case Study : Research has shown that piperidine derivatives can act as effective ligands for neurotransmitter receptors, influencing neurochemical pathways associated with mood and cognition .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Preliminary studies have indicated that pyrimidine derivatives can exhibit antibacterial and antifungal activities.
Data Table: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Antibacterial | 32 µg/mL |
| Compound B | Antifungal | 16 µg/mL |
| N-Methyl-Pyrimidine | TBD | TBD |
Drug Development
The compound serves as a lead structure for drug development, particularly in synthesizing new pharmaceuticals targeting specific biological pathways. Its ability to modify biological activity through structural changes is of great interest in medicinal chemistry.
Research Findings : Several synthetic routes have been developed to create analogs of N-methyl-pyrimidine compounds, enhancing their biological activity and selectivity .
Mechanism of Action
The mechanism of action of N-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing cellular pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key structural analogs:
*Inferred from structural analogs.
Key Observations:
- Ring Size Differences : The target compound’s piperidine (6-membered ring) substituent at position 6 may confer distinct conformational flexibility compared to pyrrolidine (5-membered ring) analogs .
- Salt Forms: Dihydrochloride salts (e.g., target compound and ) generally exhibit higher aqueous solubility than mono-hydrochloride derivatives ().
Biological Activity
N-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-amine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 267.21 g/mol. It features a pyrimidine ring substituted with a piperidine moiety, which is known to enhance biological activity through various mechanisms.
- Receptor Interaction : The piperidine structure is often associated with modulation of neurotransmitter receptors, particularly in the central nervous system (CNS). Compounds with similar structures have been studied for their interactions with dopamine and serotonin receptors, which could suggest potential applications in treating psychiatric disorders.
- Antimicrobial Activity : Research indicates that derivatives of piperidine exhibit antibacterial and antifungal properties. The presence of the pyrimidine ring may contribute to this activity by interfering with microbial metabolic pathways.
Antimicrobial Efficacy
Recent studies have demonstrated the antimicrobial potential of related compounds. For instance, monomeric alkaloids featuring piperidine structures were evaluated against various bacterial strains:
| Compound | Activity Against | MIC (mg/mL) |
|---|---|---|
| N-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-amine | E. coli | 3.125 - 100 |
| N-acylpiperidine derivatives | C. albicans | 6.25 - 50 |
| Piperidine derivatives | Pseudomonas aeruginosa | >100 |
These results indicate that while some compounds show promising activity against Gram-positive bacteria, their efficacy against Gram-negative bacteria varies significantly .
Case Studies
- Antifungal Studies : A study examining the antifungal activity of various piperidine derivatives found that modifications to the piperidine ring significantly affected their efficacy against fungal strains such as Candida albicans. The introduction of electron-donating groups enhanced activity, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .
- CNS Activity : In vivo studies have indicated that related pyrimidine derivatives can exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems. For instance, certain compounds showed promise in reducing neuroinflammation in models of neurodegenerative diseases .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that this compound has favorable oral bioavailability and clearance rates. A study reported an oral bioavailability of approximately 31.8% with minimal acute toxicity observed at high doses (up to 2000 mg/kg) in animal models .
Q & A
Basic: What are the recommended methods for synthesizing N-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-amine dihydrochloride?
A common approach involves multi-step organic synthesis, starting with the condensation of pyrimidine precursors and piperidine derivatives. For example, a similar pyrimidine derivative (4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) was synthesized via nucleophilic substitution, followed by purification through recrystallization and characterization via NMR and X-ray crystallography . Key steps include:
- Condensation : Reacting a pyrimidine core with a piperidine-containing reagent under reflux in a polar aprotic solvent (e.g., DMF or DMSO).
- Purification : Use column chromatography or recrystallization to isolate the product.
- Salt Formation : Treating the free base with HCl in an anhydrous solvent to form the dihydrochloride salt.
Basic: How should researchers address solubility and stability challenges during experimental workflows?
Solubility in aqueous buffers is often limited due to the compound’s hydrophobic moieties. Methodological solutions include:
- Solvent Systems : Use DMSO for stock solutions (≤10% v/v in final assays) to prevent precipitation .
- Stability Testing : Conduct accelerated stability studies under varying pH (4–9) and temperatures (4°C to 25°C) to identify optimal storage conditions. Evidence suggests storing the dihydrochloride salt at –20°C under inert atmosphere (argon or nitrogen) to prevent degradation .
Advanced: How can contradictions in spectroscopic data (e.g., NMR or mass spectrometry) be resolved during characterization?
Discrepancies between experimental and theoretical data often arise from tautomerism or salt dissociation. Strategies include:
- Cross-Validation : Combine H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm structural integrity. For example, X-ray diffraction resolved ambiguities in a related pyrimidine-piperidine compound’s tautomeric form .
- Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental results .
Advanced: What reaction optimization strategies improve yield and purity in large-scale synthesis?
Key parameters for scaling up synthesis:
- Catalyst Screening : Test palladium or copper catalysts for coupling reactions to reduce side products .
- Temperature Control : Optimize reflux conditions (e.g., 80–120°C) to balance reaction rate and decomposition.
- Purification : Employ preparative HPLC or flash chromatography with gradients of methanol/dichloromethane to isolate high-purity fractions (>95%) .
Advanced: How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Molecular Docking : Use software like AutoDock Vina to model binding poses in active sites. For piperidine-containing analogs, prioritize hydrophobic pockets and hydrogen-bonding interactions .
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories to assess binding stability and conformational changes in aqueous environments.
- Pharmacophore Mapping : Align the compound’s functional groups (e.g., pyrimidine nitrogen, piperidine methyl group) with known inhibitors’ pharmacophores .
Basic: What analytical techniques are critical for confirming the compound’s identity and purity?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a water/acetonitrile gradient.
- Elemental Analysis : Verify chloride content (~18–22% for dihydrochloride salts) .
- Thermogravimetric Analysis (TGA) : Assess hygroscopicity and decomposition temperatures.
Advanced: What mechanistic insights explain the compound’s stability under oxidative or hydrolytic conditions?
- Oxidative Stability : The piperidine ring’s methyl group and pyrimidine’s electron-withdrawing properties may reduce susceptibility to oxidation. Test with HO or tert-butyl hydroperoxide .
- Hydrolytic Stability : Evaluate pH-dependent degradation via LC-MS, focusing on cleavage of the piperidine-pyrimidine bond.
Advanced: How can researchers design derivatives to enhance bioavailability or target selectivity?
- Structural Modifications : Introduce polar groups (e.g., hydroxyl or carboxyl) to the piperidine ring to improve solubility.
- SAR Studies : Compare analogs with varying substituents on the pyrimidine core to map structure-activity relationships. For example, replacing N-methyl with bulkier groups may enhance receptor selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
